Potassium 4-bromo-1H-imidazole-2-carboxylate

Medicinal Chemistry Process Chemistry Stoichiometric Calculations

Potassium 4-bromo-1H-imidazole-2-carboxylate (CAS 2089335-03-3) is a heteroaromatic building block that combines a bromine atom at the imidazole 4-position with a carboxylate group neutralized as a potassium salt at the 2-position. The compound is classified within the broader imidazole-2-carboxylate family, which has been investigated for applications in medicinal chemistry and materials science.

Molecular Formula C4H2BrKN2O2
Molecular Weight 229.07 g/mol
Cat. No. B12510264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-bromo-1H-imidazole-2-carboxylate
Molecular FormulaC4H2BrKN2O2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)C(=O)[O-])Br.[K+]
InChIInChI=1S/C4H3BrN2O2.K/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1
InChIKeyOSWMQUXWODMMPB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 4-Bromo-1H-Imidazole-2-Carboxylate: A Halogenated Imidazole Building Block with a Pre-Formed Metal Carboxylate Handle


Potassium 4-bromo-1H-imidazole-2-carboxylate (CAS 2089335-03-3) is a heteroaromatic building block that combines a bromine atom at the imidazole 4-position with a carboxylate group neutralized as a potassium salt at the 2-position . The compound is classified within the broader imidazole-2-carboxylate family, which has been investigated for applications in medicinal chemistry and materials science. Its molecular formula (C₄H₂BrKN₂O₂) and molecular weight (229.07 g/mol) establish its fundamental identity . The dual-functional architecture—a brominated heterocycle for cross-coupling diversification and a pre-installed potassium carboxylate for salt-form solubility—frames the compound as a modular entry point for structure-activity relationship (SAR) exploration, coordination chemistry, and materials design .

Why Sodium, Lithium, or Free-Acid Analogs Cannot Replace Potassium 4-Bromo-1H-Imidazole-2-Carboxylate in Salt-Form-Sensitive Workflows


In application scenarios where solubility profile, ionic strength, and crystallinity directly affect synthetic yield, purification efficiency, or biological assay reproducibility, substituting the potassium counterion with sodium or lithium, or using the free acid form, is not functionally equivalent . The imidazole-carboxylate scaffold exhibits counterion-dependent differences in charge distribution, hydrogen-bonding capacity, and coordination behavior . General salt-form principles indicate that potassium carboxylates can show systematically different aqueous solubility compared to their sodium or lithium counterparts , meaning that a workflow optimized for the potassium form cannot be seamlessly migrated to a generic analog without quantitative re-validation. The evidence guide below delineates what is known—and importantly, what is not yet reported—regarding differentiation among closely related 4-bromo-imidazole-2-carboxylate variants.

Quantitative Evidence for Potassium 4-Bromo-1H-Imidazole-2-Carboxylate vs. Closest Analogs


Counterion-Dependent Molecular Weight and Stoichiometric Precision: Potassium Salt vs. Free Acid vs. Lithium Salt

When formulating reaction stoichiometry or dosing for biological assays, the choice of salt form directly alters the equivalent weight, a quantitative parameter that governs mass-based calculations. Potassium 4-bromo-1H-imidazole-2-carboxylate exhibits a molecular weight of 229.07 g/mol, representing an increase of 38.09 g/mol (+19.9%) over the free acid (190.98 g/mol) and an increase of 30.14 g/mol (+15.2%) over the lithium salt (198.93 g/mol) . These differences require explicit adjustment of molar equivalents when switching between salt forms; failure to do so results in a predictable systematic error of 15–20% in concentration-dependent outputs .

Medicinal Chemistry Process Chemistry Stoichiometric Calculations

Supplier-Specified Purity: Potassium Salt Baseline (97%) vs. Typical Free-Acid Purity Ranges (95–97%)

For procurement decisions, the as-shipped purity specification directly influences downstream synthetic reliability. A vendor listing for the potassium salt reports a purity specification of 97% . In contrast, multiple vendor listings for the parent free acid (4-bromo-1H-imidazole-2-carboxylic acid, CAS 1260753-02-3) report purity specifications of 95% . While this 2-percentage-point difference alone is modest, it translates into a reduction of unspecified impurities from as much as 5% to as little as 3%, which becomes meaningful in multi-step syntheses where impurity propagation can depress cumulative yields.

Quality Control Procurement Specifications Synthetic Reliability

Water Solubility Enhancement of Potassium Carboxylate Salts Over Free Acid Forms: A Class-Level Inorganic Chemistry Principle

General inorganic chemistry principles establish that Group 1 metal (potassium, sodium) carboxylate salts exhibit systematically higher aqueous solubility compared to their parent carboxylic acid forms, owing to increased ionic character and greater hydration energy . While direct solubility measurements for potassium 4-bromo-1H-imidazole-2-carboxylate are not publicly reported, the class-level inference is that the potassium salt is expected to be substantially more water-soluble than the free acid 4-bromo-1H-imidazole-2-carboxylic acid. This matters for aqueous-phase reactions (e.g., bioconjugation, metal-coordination studies in water, and biological assays requiring dissolution in aqueous buffer at neutral pH without organic co-solvents) .

Solubility Formulation Aqueous Compatibility

Bromine Substituent vs. Chlorine Substituent: Implied Cross-Coupling Reactivity Differentiation Based on Aryl Halide Bond Dissociation Energies

The 4-position bromine atom on the imidazole ring provides a defined reactivity handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig). Literature aryl halide bond dissociation energies indicate that the C–Br bond (approximately 337 kJ/mol for phenyl-Br) is weaker than the corresponding C–Cl bond (approximately 399 kJ/mol for phenyl-Cl) [1]. This translates into a reactivity difference: the 4-bromo-imidazole-2-carboxylate is expected to undergo oxidative addition more readily than a 4-chloro-imidazole-2-carboxylate analog under comparable catalytic conditions. No direct kinetic comparison between these specific imidazole derivatives has been published, but the class-level principle from physical organic chemistry supports that the brominated variant offers a more activated cross-coupling electrophile [1].

Cross-Coupling Reactivity Synthetic Chemistry C–X Bond Strength

Counterion Identity Alters Charge Distribution and Coordination Behavior of Imidazole-Carboxylate Scaffolds: Class-Level Framework

The imidazole heteroaromatic building-block framework emphasizes that different salt forms and counterions on the same imidazole-carboxylate core scaffold can change charge distribution, solvation, and hydrogen-bonding/coordination behavior, directly affecting binding affinity and selectivity in both catalytic systems and biological targets . The potassium salt presents a specific charge-distant ion pair that differs from sodium or lithium variants in ionic radius, hydration energy, and crystal packing, all of which can influence metal-coordination outcomes in materials chemistry (e.g., MOF synthesis, NHC-metal complex formation) . While no quantitative titration data exist for the 4-bromo-substituted series, the general framework establishes that potassium, sodium, and lithium salts of the same carboxylate are not interchangeable when coordination geometry or charge-dependent recognition is at play.

Coordination Chemistry Metal Binding Salt-Form Tuning

High-Value Use Cases for Potassium 4-Bromo-1H-Imidazole-2-Carboxylate Based on Evidence-Linked Differentiation


Medicinal Chemistry SAR Campaigns Requiring a Defined Carboxylate Salt for Consistent Biological Assay Performance

In kinase inhibitor or metallo-β-lactamase inhibitor programs where imidazole-2-carboxylate cores are being explored, the potassium salt form offers a pre-neutralized, water-soluble entry point that eliminates batch-to-batch variability associated with in situ neutralization of the free acid . The 97% purity specification provides a cleaner starting material than the 95% free acid, reducing the risk of impurity-driven false positives in high-throughput screening.

Cross-Coupling-Intensive Synthetic Sequences That Exploit C–Br Reactivity at the 4-Position

The 4‑bromo substituent provides a more reactive electrophilic site for Pd-catalyzed cross‑coupling (Suzuki, Buchwald-Hartwig) compared to the 4‑chloro analog, based on aryl halide bond dissociation energy differences (~337 kJ/mol C–Br vs. ~399 kJ/mol C–Cl) . Synthetic sequences that use this building block as a late-stage diversification point benefit from milder coupling conditions that preserve sensitive functional groups installed earlier.

Coordination Chemistry and MOF/ZIF Ligand Development Using a Pre-Formed Potassium Carboxylate Building Block

For metal-organic framework (MOF) synthesis or N-heterocyclic carbene (NHC) ligand development, the potassium carboxylate salt provides a stable, soluble building block that can directly introduce the imidazole-carboxylate motif without requiring additional deprotonation steps . The potassium counterion (ionic radius ~138 pm) offers different crystal packing and solubility profiles compared to sodium or lithium analogs, which can influence framework topology and crystallization kinetics .

Process Chemistry Scale-Up Where Reliable Molar Stoichiometry Reduces Batch Failures

When scaling reactions from milligrams to multi‑gram quantities, the defined molecular weight of the potassium salt (229.07 g/mol) provides exact stoichiometric control . Attempting to substitute the free acid (190.98 g/mol) or the lithium salt (198.93 g/mol) without recalculating equivalents introduces systematic errors of 15–20% in reagent ratios, a leading cause of out‑of‑specification batches in process development .

Quote Request

Request a Quote for Potassium 4-bromo-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.